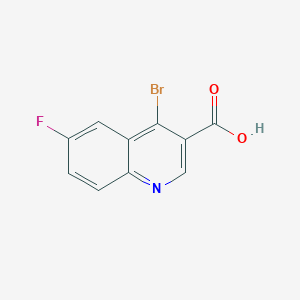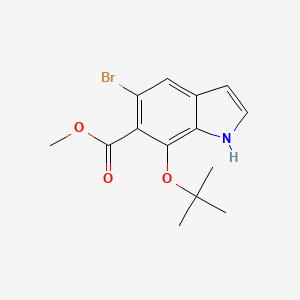
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often employ continuous flow reactors to enhance efficiency and yield. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methyl-1H-pyrazole-4-carboxylic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is employed in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications to introduce the pyrazole moiety into target molecules .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride can be compared with other pyrazole derivatives such as:
1-Phenyl-1H-pyrazole-4-carbonyl chloride: Similar in structure but with a phenyl group instead of a methyl group, leading to different reactivity and applications.
3,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: Contains additional methyl groups, affecting its steric and electronic properties
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
120277-37-4 |
|---|---|
Molecular Formula |
C5H6Cl2N2O |
Molecular Weight |
181.02 g/mol |
IUPAC Name |
1-methylpyrazole-4-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H5ClN2O.ClH/c1-8-3-4(2-7-8)5(6)9;/h2-3H,1H3;1H |
InChI Key |
XZMUISJBUFYMLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


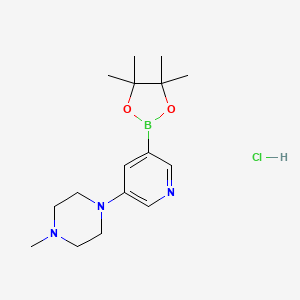


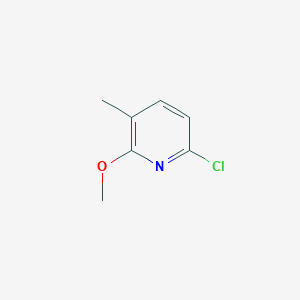
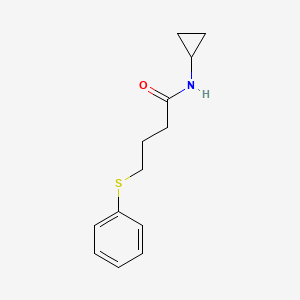
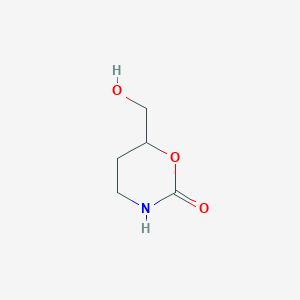

![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
![n-(2-Methoxyethyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide](/img/structure/B14895550.png)
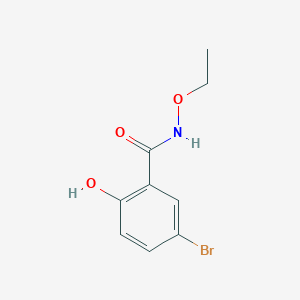
![n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide](/img/structure/B14895553.png)
